molecular formula C17H25ClN4O2 B1405405 tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate CAS No. 1000207-52-2

tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate

Cat. No.: B1405405
CAS No.: 1000207-52-2
M. Wt: 352.9 g/mol
InChI Key: UZLCQUCIVGMPHU-UHFFFAOYSA-N
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Description

Overview of tert-Butyl 4-(2-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate

This compound (CAS: 1000207-52-2) is a bicyclic heterocyclic compound with the molecular formula C₁₇H₂₅ClN₄O₂ and a molecular weight of 352.86 g/mol . Its structure features two distinct moieties:

  • A piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position.
  • A cyclopenta[d]pyrimidine core fused to a five-membered cyclopentane ring, with a chlorine atom at the 2-position and an amino linker bridging the piperidine and pyrimidine systems.

The compound’s stereoelectronic properties are influenced by the electron-withdrawing chlorine atom and the Boc group, which modulates solubility and reactivity. Key bond lengths and angles align with standard values for similar piperidine-pyrimidine hybrids, as evidenced by X-ray crystallographic data of related structures.

Table 1: Key structural and physicochemical properties

Property Value Source
Molecular formula C₁₇H₂₅ClN₄O₂
Molecular weight 352.86 g/mol
Hybridization sp³ (piperidine), sp² (pyrimidine)
Key functional groups Boc, chloro, secondary amine

Historical Context and Discovery

The compound emerged from advancements in piperidine and pyrimidine chemistry. Piperidine derivatives gained prominence in the 20th century due to their bioactivity, while cyclopenta[d]pyrimidines were first synthesized in the 1970s as part of efforts to explore fused heterocycles. The specific combination of these motifs likely arose in the early 2000s, driven by demand for kinase inhibitors and protease modulators.

Early synthetic routes for analogous compounds involved:

  • Nucleophilic substitution between chloropyrimidines and Boc-protected piperidines.
  • Cyclocondensation of aminocyclopentanes with urea derivatives.

The inclusion of the Boc group reflects its widespread adoption in peptide and medicinal chemistry for temporary amine protection, enabling selective functionalization.

Rationale for Academic Study

This compound is pivotal in three research domains:

  • Medicinal Chemistry : The cyclopenta[d]pyrimidine scaffold is a validated pharmacophore in kinase inhibitors (e.g., MPS1, CDK2). The chlorine atom enhances binding affinity through halogen bonding, while the piperidine linker improves pharmacokinetic properties.
  • Organic Synthesis : It serves as a precursor for N-Boc deprotection studies and cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Materials Science : Pyrimidine derivatives exhibit luminescent properties, suggesting potential in optoelectronic materials.

Recent studies highlight its role in synthesizing spiropiperidines and polycyclic amines , which are critical in asymmetric catalysis.

Scope and Structure of the Research Outline

This article systematically explores:

  • Synthetic Methodologies : Stepwise protocols for constructing the piperidine-pyrimidine framework.
  • Spectroscopic Characterization : NMR, IR, and mass spectral data interpretation.
  • Computational Insights : Density functional theory (DFT) calculations predicting reactivity.
  • Applications : Case studies in drug discovery and catalysis.

Subsequent sections will avoid clinical or toxicological data, adhering strictly to molecular design and functional utility.

Properties

IUPAC Name

tert-butyl 4-[(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN4O2/c1-17(2,3)24-16(23)22-9-7-11(8-10-22)19-14-12-5-4-6-13(12)20-15(18)21-14/h11H,4-10H2,1-3H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLCQUCIVGMPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC3=C2CCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701113083
Record name 1,1-Dimethylethyl 4-[(2-chloro-6,7-dihydro-5H-cyclopentapyrimidin-4-yl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000207-52-2
Record name 1,1-Dimethylethyl 4-[(2-chloro-6,7-dihydro-5H-cyclopentapyrimidin-4-yl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000207-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(2-chloro-6,7-dihydro-5H-cyclopentapyrimidin-4-yl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701113083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Method

  • Starting materials: 2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine and Boc-protected piperidine amine.
  • Solvent: Typically tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Base: Diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3).
  • Conditions: Stirring at room temperature or heating to 80 °C for several hours (often overnight).
  • Workup: Dilution with ethyl acetate, washing with brine, drying over magnesium sulfate (MgSO4), and evaporation.
  • Purification: Column chromatography to isolate the pure product.
  • Yield: Approximately 87% to 92% in reported experiments.

Example protocol:

  • Dissolve 2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (0.22 mmol) in THF (5 mL).
  • Add DIPEA (1.8 mmol) and Boc-protected piperidine amine (1.44 mmol).
  • Stir at room temperature overnight.
  • Extract with ethyl acetate, wash, dry, and purify by column chromatography to obtain the product as a yellow solid with ~87% yield.

Palladium-Catalyzed Amination (Buchwald-Hartwig Coupling)

  • Starting materials: 2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine and Boc-protected piperidine.
  • Catalyst: Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) and X-Phos ligand.
  • Base: Cesium carbonate (Cs2CO3).
  • Solvent: 1,4-dioxane.
  • Conditions: Reflux under nitrogen atmosphere overnight.
  • Workup: Dilution with ethyl acetate, washing with brine, drying over MgSO4, evaporation.
  • Purification: Column chromatography.
  • Yield: Moderate to high, around 60% to 90% depending on substituents and reaction scale.

Example protocol:

  • Mix chloro-substituted pyrimidinyl amine (0.22 mmol), Boc-protected piperidine (0.22 mmol), Pd2(dba)3 (0.05 mmol), X-Phos (0.05 mmol), and Cs2CO3 (0.55 mmol) in 1,4-dioxane (2 mL).
  • Heat to reflux under nitrogen overnight.
  • Work up and purify as above to obtain the product.

Summary Table of Preparation Conditions and Yields

Step/Method Reagents & Catalysts Solvent(s) Temperature & Time Yield (%) Notes
Nucleophilic substitution 2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, Boc-piperidine, DIPEA THF or DMF r.t., overnight 87 Simple, mild conditions, high yield
Pd-catalyzed amination (Buchwald-Hartwig) Pd2(dba)3, X-Phos, Cs2CO3 1,4-dioxane Reflux, overnight 60-90 Requires inert atmosphere, ligand
Pd-catalyzed borylation (intermediate) Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc 1,4-dioxane 80 °C, overnight 93 Prepares boronate ester intermediates

Research Findings and Notes

  • The nucleophilic substitution method is favored for its simplicity and high yield in preparing the Boc-protected piperidine derivative of the cyclopenta[d]pyrimidine core.
  • The palladium-catalyzed amination allows for coupling with various substituted amines under controlled conditions, providing versatility for analog synthesis but sometimes lower yields due to steric or electronic factors.
  • The use of Boc protection on the piperidine nitrogen is crucial to prevent side reactions and facilitate purification.
  • Purification is generally achieved by silica gel chromatography using hexane/ethyl acetate mixtures.
  • Reaction monitoring is typically done by LC-MS and NMR spectroscopy, confirming product formation and purity.
  • The synthetic route is adaptable for structural modifications, allowing for exploration of structure-activity relationships in medicinal chemistry contexts.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the chloro group or other functional groups present in the molecule.

  • Substitution Reactions: Substitution reactions can occur at the chloro or amino positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution Reactions: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.

  • Reduction Products: Reduction can result in the formation of amines or alcohols.

  • Substitution Products: Substitution reactions can yield a variety of derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: In biological research, tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate is used to study enzyme inhibition and receptor binding. It can be employed in the development of new drugs and therapeutic agents.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the context of its application, such as in drug development or chemical synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with other piperidine-pyrimidine derivatives, such as BGY (: tert-butyl 4-(2-{3-(4-chloro-3-iodophenyl)-1-[3-(morpholin-4-yl)propyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}-2-oxoethyl)piperidine-1-carboxylate). Key differences include:

  • Substituent Complexity : BGY incorporates additional functional groups (e.g., iodine, morpholinylpropyl, pyrazolo[4,3-c]pyridine), which likely enhance solubility and binding affinity compared to the simpler cyclopenta[d]pyrimidine and chloro substituents in the target compound .
  • Molecular Weight and Polarity : The target compound has a lower molecular weight (estimated ~385 g/mol vs. BGY’s 782 g/mol), suggesting differences in pharmacokinetic properties such as membrane permeability and metabolic stability.

Chromatographic Behavior ()

Compounds with similar logP values but differing solubilities in organic modifiers (e.g., acetonitrile vs. ethanol) exhibit reversed elution orders in reversed-phase liquid chromatography (RPLC). For example:

  • logP and Solubility: If the target compound has a logP comparable to compounds M/L (logP = 5.52) or N/O/P (logP = 6.22) in , its elution order may reverse under ethanol/water conditions due to differential solubility in mobile phases. This behavior highlights the importance of mobile phase optimization for separating structurally similar analogues .

Environmental and Atmospheric Considerations (Evidences 2, 6, 7)

  • Atmospheric Degradation: Chlorinated organic compounds often undergo oxidative degradation in the atmosphere. notes that kinetic models for VOC oxidation can be extrapolated to structurally related compounds, suggesting that the target’s chloro group may influence its environmental persistence .

Data Table: Key Properties of the Target Compound and Analogues

Property Target Compound BGY () M/L/N/O/P Analogues ()
Molecular Weight (g/mol) ~385.87 782.05 250–400 (estimated)
logP ~3.5 (estimated) ~5.0 (estimated) 5.52–6.22
Key Substituents Chloro, cyclopenta[d]pyrimidine, Boc-piperidine Iodo, morpholinylpropyl, pyrazolo[4,3-c]pyridine Varied hydrophobic/hydrophilic groups
Chromatographic Elution Likely influenced by ethanol/water solubility Not reported Reversed order under ethanol/water
Biological Activity Not reported Ligand for protein targets Cytotoxicity screening via SRB assay

Research Findings and Implications

  • Synthetic Utility : The Boc-protected piperidine group in the target compound facilitates synthetic modularity, allowing for downstream functionalization, as seen in BGY’s complex structure .
  • Environmental Impact : Chlorinated pyrimidines may contribute to indoor EPFR reservoirs () or undergo atmospheric oxidation (), warranting further study on their environmental fate .
  • Analytical Challenges : Chromatographic separation of analogues requires careful optimization of mobile phases due to logP-solubility interplay () .

Biological Activity

The compound tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate (CAS Number: 1000207-52-2) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC₁₇H₂₅ClN₄O₂
Molecular Weight352.86 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point533.5 ± 50.0 °C at 760 mmHg
Flash Point276.5 ± 30.1 °C

Structural Characteristics

The structure of this compound includes a tert-butyl group, a piperidine ring, and a cyclopentapyrimidine moiety, which contribute to its unique biological properties.

Research indicates that compounds similar to this compound exhibit significant interactions with various biological targets:

  • Phosphodiesterase Inhibition : Compounds in this class have shown to inhibit phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), thus influencing various physiological processes such as neurotransmission and smooth muscle relaxation .
  • Antipsychotic Activity : Some derivatives have demonstrated efficacy in preclinical models predictive of antipsychotic effects, particularly in reducing hyperlocomotion in rats, suggesting potential applications in treating schizophrenia and other psychiatric disorders .
  • Enzyme Modulation : The compound's structural features allow it to modulate enzyme activities involved in metabolic pathways, which could be beneficial for conditions like obesity and diabetes by targeting specific metabolic enzymes .

Pharmacokinetics

Pharmacokinetic studies reveal that compounds similar to this one exhibit favorable absorption and distribution characteristics, with good oral bioavailability and appropriate half-lives for therapeutic use .

Study on PDE10 Inhibitors

A notable study focused on the development of potent PDE10 inhibitors derived from similar structural frameworks demonstrated sub-nanomolar potencies with excellent pharmacokinetic profiles. These findings highlight the potential of such compounds in treating neuropsychiatric disorders by enhancing dopaminergic signaling pathways .

Efficacy in Animal Models

In vivo studies involving the administration of related compounds showed dose-dependent efficacy in models of psychostimulant-induced behaviors. The results indicated that these compounds could effectively reduce symptoms associated with psychosis, providing a promising avenue for further research and development .

Q & A

Q. What methodologies are recommended for confirming the molecular structure of this compound during synthesis?

Answer: X-ray crystallography is the gold standard for structural confirmation. After crystallization, data collection and refinement should be performed using programs like SHELXL for small-molecule refinement. Key steps include:

  • Data collection : Use high-resolution detectors to measure diffraction intensities.
  • Refinement : Apply SHELXL to refine atomic coordinates, thermal parameters, and occupancy factors. Validate using R-factors (<5% for high-quality data).
  • Validation : Cross-check with spectroscopic data (NMR, HRMS) and computational modeling (DFT).
    Reference: SHELX programs are critical for resolving complex heterocyclic systems .

Q. Table 1: Typical SHELX Refinement Parameters

ParameterValue/Range
Resolution (Å)≤1.0 (high-quality)
R1 (I > 2σ(I))<0.05
wR2 (all data)<0.10
Residual density (e/ų)±0.3–0.5

Q. How should researchers handle safety protocols for this compound given incomplete hazard data?

Answer: When GHS classification is unavailable (as noted in some safety sheets ), adopt precautionary measures:

  • Personal Protective Equipment (PPE) : Flame-resistant clothing, gloves, and self-contained breathing apparatus during fire risks .
  • Ventilation : Use fume hoods for synthesis/purification steps.
  • Emergency Protocols : For skin/eye contact, rinse immediately with water (15+ minutes) and seek medical attention .
    Note: Cross-reference safety data from analogous piperidine-carboxylate derivatives (e.g., tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate ).

Advanced Questions

Q. How can researchers design experiments to evaluate the compound’s reactivity with functionalized substrates?

Answer: Adopt a functional group reactivity hierarchy (modified from hydrogen getter studies ):

Group compounds by reactive motifs (e.g., halogenated alkanes > alcohols > aromatics).

Control variables : Temperature, solvent polarity, and catalytic conditions.

Analytical tools : Monitor reactions via HPLC-MS or in situ FTIR.

Q. Table 2: Reactivity Class Prioritization

ClassFunctional GroupLikely Reactivity
1Halogenated alkanesHigh
2AlcoholsModerate
3AromaticsLow

Q. What strategies resolve contradictions in hazard classification data for this compound?

Answer: When GHS data is absent or conflicting :

Empirical testing : Perform acute toxicity assays (e.g., Daphnia magna EC50).

Computational modeling : Use QSAR (Quantitative Structure-Activity Relationship) to predict toxicity endpoints.

Literature synthesis : Compare with structurally similar compounds (e.g., tert-butyl 4-(diphenylamino)piperidine-1-carboxylate ).

Q. How can the sulforhodamine B (SRB) assay be optimized to assess this compound’s cytotoxicity?

Answer: The SRB assay is ideal for high-throughput anticancer screening:

  • Cell fixation : Use trichloroacetic acid (10% w/v) for 1 hour at 4°C.
  • Staining : 0.4% SRB in 1% acetic acid (30 minutes).
  • Quantification : Measure optical density at 564 nm; IC50 values <10 μM indicate high potency.
    Table 3: SRB Assay Optimization
ParameterOptimal Condition
Cell density1,000–5,000 cells/well
Incubation time48–72 hours
Signal-to-noise ratio≥1.5 at 564 nm

Q. What experimental design principles apply to pharmacological testing of this compound?

Answer: Adopt split-plot randomized block designs :

  • Blocks : Account for biological variability (e.g., cell line batches).
  • Treatments : Test multiple concentrations (e.g., 0.1–100 μM) with controls.
  • Replicates : Use ≥4 replicates/group to ensure statistical power (α=0.05).

Q. How can conformational analysis enhance understanding of the compound’s bioactivity?

Answer: Combine crystallographic data with molecular dynamics (MD) simulations:

MD parameters : Run 100-ns simulations in explicit solvent (e.g., water, DMSO).

Free energy calculations : Use MM-PBSA to identify stable conformers.

Bioactivity correlation : Map conformational flexibility to receptor binding (e.g., kinase inhibition).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate

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